molecular formula C8H9NO3 B189550 2-Hydroxy-4,6-dimethylnicotinic acid CAS No. 24667-09-2

2-Hydroxy-4,6-dimethylnicotinic acid

Cat. No. B189550
CAS RN: 24667-09-2
M. Wt: 167.16 g/mol
InChI Key: IBXQMVFDHWEASI-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H9NO3 . It has an average mass of 167.162 Da and a monoisotopic mass of 167.058243 Da . It is also known by other names such as 4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The systematic name for this compound is 4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 400.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 71.5±6.0 kJ/mol and a flash point of 196.1±28.7 °C . The compound has a molar refractivity of 41.3±0.3 cm3, 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Mechanism of Action

The exact mechanism of action of 2-Hydroxy-4,6-dimethylnicotinic acid is not fully understood. However, it is believed to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory mediators. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators. Furthermore, this compound has been shown to modulate the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory, anti-oxidant, anti-viral, and anti-cancer activities. Additionally, it has been found to have a variety of effects on the cardiovascular system, including the inhibition of platelet aggregation and the inhibition of thromboxane A2 production. Furthermore, it has been found to have a variety of effects on the central nervous system, including the inhibition of acetylcholinesterase and the stimulation of choline uptake.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-4,6-dimethylnicotinic acid for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to be stable and non-toxic, making it an ideal compound for laboratory experiments. However, there are some limitations to using this compound for laboratory experiments. For example, it has a low solubility in aqueous solutions, making it difficult to use in certain types of experiments. Additionally, it has a relatively short half-life, which can limit its usefulness in some applications.

Future Directions

The potential therapeutic applications of 2-Hydroxy-4,6-dimethylnicotinic acid are numerous, and research into its effects is ongoing. Some potential future directions for research include the development of new formulations for the delivery of this compound, the study of its effects on other diseases, and the development of new methods for its synthesis. Additionally, further research is needed to explore the mechanism of action of this compound and to determine its potential long-term effects. Finally, further research is needed to explore the potential synergistic effects of this compound with other compounds.

Scientific Research Applications

2-Hydroxy-4,6-dimethylnicotinic acid has been the subject of numerous scientific studies, due to its potential medicinal properties. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, anti-viral, and anti-cancer activities. Additionally, it has been shown to have potential therapeutic applications in the treatment of diabetes, Alzheimer’s disease, and cardiovascular diseases.

properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-5(2)9-7(10)6(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXQMVFDHWEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289567
Record name 2-hydroxy-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24667-09-2
Record name 24667-09-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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